molecular formula C24H18N2O3 B14714793 Bis(4-phenoxyphenyl)diazene 1-oxide CAS No. 15018-23-2

Bis(4-phenoxyphenyl)diazene 1-oxide

Cat. No.: B14714793
CAS No.: 15018-23-2
M. Wt: 382.4 g/mol
InChI Key: NASPQNDTFKBEBD-UHFFFAOYSA-N
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Description

Bis(4-phenoxyphenyl)diazene 1-oxide: is an organic compound belonging to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of a diazene group (N=N) with an oxygen atom attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-phenoxyphenyl)diazene 1-oxide typically involves the oxidation of substituted anilines. One common method is the organocatalytic oxidation of aniline derivatives using hydrogen peroxide as the oxidant. The reaction is carried out in the presence of a catalyst, such as 2,2,2-trifluoro-1-phenylethanone, in a solvent like ethanol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(4-phenoxyphenyl)diazene 1-oxide can undergo further oxidation to form nitro compounds.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The phenoxy groups can participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Substituted azoxybenzenes.

Scientific Research Applications

Chemistry: Bis(4-phenoxyphenyl)diazene 1-oxide is used as a building block in organic synthesis

Biology and Medicine:

Industry: In the industrial sector, azoxybenzenes are used in the production of dyes, pigments, and other functional materials. This compound, with its specific properties, may find applications in these areas.

Mechanism of Action

The mechanism of action of Bis(4-phenoxyphenyl)diazene 1-oxide involves its interaction with molecular targets through its diazene and phenoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • Bis(4-methoxyphenyl)diazene 1-oxide
  • Bis(4-ethoxyphenyl)diazene 1-oxide
  • Bis(4-butoxyphenyl)diazene 1-oxide

Comparison: Bis(4-phenoxyphenyl)diazene 1-oxide is unique due to the presence of phenoxy groups, which can influence its reactivity and applications. Compared to its methoxy, ethoxy, and butoxy analogs, the phenoxy derivative may exhibit different physical and chemical properties, making it suitable for specific applications in materials science and organic synthesis .

Properties

CAS No.

15018-23-2

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

oxido-(4-phenoxyphenyl)-(4-phenoxyphenyl)iminoazanium

InChI

InChI=1S/C24H18N2O3/c27-26(20-13-17-24(18-14-20)29-22-9-5-2-6-10-22)25-19-11-15-23(16-12-19)28-21-7-3-1-4-8-21/h1-18H

InChI Key

NASPQNDTFKBEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)OC4=CC=CC=C4)[O-]

Origin of Product

United States

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